molecular formula C14H15FN4OS B2606562 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097864-52-1

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2606562
CAS No.: 2097864-52-1
M. Wt: 306.36
InChI Key: FCBHRNFPLPTMBV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,5-thiadiazole heterocycle, a moiety recognized as a privileged scaffold in the design of bioactive compounds. This heterocyclic system is a known bioisostere of pyrimidine bases, which allows derivatives to potentially interact with enzyme active sites and disrupt critical cellular processes in pathological cells . The molecule is further functionalized with a fluorophenyl group and a piperazine linker, structural features commonly employed to fine-tune properties like pharmacokinetics, solubility, and target binding affinity. Piperazine-containing compounds are frequently investigated for their diverse pharmacological profiles . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules for high-throughput screening. Its core structure suggests potential for exploration in various therapeutic areas. Based on the documented activities of analogous compounds, its research applications may include the investigation of kinase inhibition pathways, such as the RIP1 kinase pathway which is involved in regulating necroptosis, a form of programmed cell death . Furthermore, structurally similar 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic properties against a range of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60) models, making this compound a candidate for use in oncology and cell biology research programs .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBHRNFPLPTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.

    Piperazine Coupling: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the intermediate compound.

    Final Coupling: The final step involves coupling the fluorophenyl intermediate with the thiadiazole-piperazine moiety under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Yield and Purity Considerations :

  • Thiadiazole synthesis (target compound) may require stringent temperature control compared to thiazole derivatives (3a–k in ), as thiadiazoles are prone to side reactions under prolonged heating .
  • Characterization via HRMS and NMR (as in ) is critical for confirming the thiadiazole moiety’s integrity .

Pharmacological Implications from Analogues

  • AChE Inhibition : Thiazole derivatives (e.g., 3a) show micromolar IC₅₀ values, implying the thiadiazole variant may exhibit enhanced or reduced activity due to electronic differences .
  • Receptor Targeting: Piperazine-ethanone derivatives in demonstrate affinity for 5-HT6 receptors, highlighting the scaffold’s versatility in CNS drug design .
  • Metabolic Stability: Fluorophenyl groups generally improve metabolic resistance compared to non-halogenated analogs, as seen in cortisol synthesis inhibitors () .

Biological Activity

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H17FN4O3SC_{15}H_{17}FN_4O_3S and a molecular weight of approximately 352.38 g/mol. It features a piperazine ring, which is known for its versatility in drug design, and a thiadiazole moiety that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli . The mechanism often involves interference with bacterial protein synthesis pathways.

Compound Target Bacteria Activity
This compoundE. coliSignificant inhibition
Thiadiazole derivativesVarious strainsBroad-spectrum activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been tested against human breast cancer cell lines, demonstrating moderate efficacy with an IC50 value comparable to established chemotherapeutics like Olaparib . The compound's ability to inhibit poly(ADP-ribose) polymerase (PARP) activity suggests a mechanism that could enhance DNA damage response in cancer cells.

Study Cell Line IC50 (μM) Mechanism
Human breast cancer cells18PARP inhibition

The biological activities of this compound can be attributed to its structural components:

  • Thiadiazole Moiety : Known for its role in antimicrobial and anticancer activities.
  • Piperazine Ring : Enhances solubility and bioavailability while providing structural stability.

The interaction with enzyme targets such as PARP indicates a dual mechanism involving both direct enzyme inhibition and modulation of cellular pathways related to stress responses.

Case Studies

A notable study investigated the effects of various piperazine derivatives on cancer cell lines. The findings demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential in oncology .

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